

A Comprehensive Technical Guide to 1-Hexadecanol for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Hexadecanol*

Cat. No.: *B1657983*

[Get Quote](#)

An in-depth guide for researchers, scientists, and drug development professionals on the physicochemical properties and applications of 1-Hexadecanol.

Introduction

1-Hexadecanol, a C16 fatty alcohol commonly known as cetyl alcohol, is a versatile organic compound with the chemical formula $\text{CH}_3(\text{CH}_2)_{15}\text{OH}$.^[1] It typically appears as a waxy white solid or flakes at room temperature.^{[1][2]} While the user query specified "**6-Hexadecanol**," the vast body of scientific literature and chemical databases refer to the C16 straight-chain fatty alcohol as 1-Hexadecanol or Hexadecan-1-ol. Information on other isomers, such as **6-Hexadecanol**, is scarce, suggesting they are not commonly used in research and commercial applications. This guide, therefore, focuses on the widely studied and utilized 1-Hexadecanol.

First discovered in 1817 by French chemist Michel Eugène Chevreul from whale oil, 1-Hexadecanol is now primarily produced from vegetable oils like palm or coconut oil, or synthetically.^{[1][3]} It serves a multitude of functions across various industries, including cosmetics, pharmaceuticals, and food production.^{[1][3]} In a research context, it is used as a starting material for chemical synthesis, a component in drug delivery systems, and a tool for studying cellular processes like ferroptosis.

Physicochemical Properties of 1-Hexadecanol

The following table summarizes the key physicochemical properties of 1-Hexadecanol, providing essential data for experimental design and application.

Property	Value	Source
Molecular Formula	C ₁₆ H ₃₄ O	
Molecular Weight	242.44 g/mol	
Appearance	White, waxy solid or flakes	[1] [3]
Odor	Faint, waxy	[2]
Melting Point	49.3 °C (120.7 °F; 322.4 K)	[2]
Boiling Point	344 °C (651 °F; 617 K)	[2]
Density	0.811 g/cm ³	[2]
Solubility in water	Insoluble	[2]
Solubility in other solvents	Very soluble in ether, benzene, and chloroform. Soluble in acetone and ethanol.	[1] [2]
Vapor Pressure	<0.01 mmHg at 43 °C	
Flash Point	185 °C (365 °F; 458 K)	[2]
Autoignition Temperature	251 °C (483.8 °F)	
CAS Number	36653-82-4	[3]

Research Applications of 1-Hexadecanol

1-Hexadecanol is utilized in various research fields due to its chemical nature as a long-chain fatty alcohol.

- **Chemical Synthesis:** It serves as a precursor in the synthesis of other molecules. For instance, it has been used in the preparation of (\pm)-2-methoxyheptadecanoic acid, a fatty acid, and high-chain fatty acid esters, which are being investigated as phase change materials for thermal energy storage.
- **Ferroptosis Research:** 1-Hexadecanol is employed in studies of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. It has been

shown to increase the levels of lipid peroxidation in certain cell lines.

- Drug Delivery Systems: Its properties as an emulsifier, thickener, and emollient make it a valuable component in the formulation of creams, lotions, and ointments for topical drug delivery.[1][3] It can also be a component of more advanced systems like biodegradable liposomes for depot injections.
- Metabolic Engineering: Research has been conducted on the metabolic engineering of microorganisms, such as *Saccharomyces cerevisiae*, to produce 1-Hexadecanol from renewable resources.
- Membrane Studies: As a fatty alcohol, it and its derivatives are components of some lipid membranes and can be used in model membrane studies to investigate the effects of lipid composition on membrane properties and functions.[2]

Experimental Protocols

Preparation of 1-Hexadecanol Stock Solutions for In Vitro and In Vivo Studies

This section provides a general protocol for preparing 1-Hexadecanol solutions for cell culture experiments and animal studies.

Materials:

- 1-Hexadecanol powder
- Dimethyl sulfoxide (DMSO), newly opened
- PEG300
- Tween-80
- Saline (0.9% NaCl in sterile water)
- Corn oil
- Sterile microcentrifuge tubes or vials

- Warming and ultrasonic bath

Protocol for In Vitro Stock Solution (10 mg/mL):

- Weigh the desired amount of 1-Hexadecanol powder in a sterile container.
- Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
- To aid dissolution, use an ultrasonic bath and warm the solution to 60°C. Due to the hygroscopic nature of DMSO, which can affect solubility, it is crucial to use a newly opened bottle.
- Once fully dissolved, the stock solution can be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.

Protocol for In Vivo Suspended Solution (1 mg/mL):

This protocol yields a suspended solution suitable for oral or intraperitoneal injection.

- Prepare a 10 mg/mL stock solution of 1-Hexadecanol in DMSO as described above.
- To prepare 1 mL of the working solution, add 100 µL of the 10 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 to the mixture and mix again.
- Finally, add 450 µL of saline to bring the total volume to 1 mL.
- It is recommended to prepare this working solution fresh on the day of use.

Synthesis and Purification of 1-Hexadecanol

1-Hexadecanol can be synthesized through the reduction of palmitic acid or its esters.^[1] A general method involves the catalytic hydrogenation of fatty acid esters.

Materials:

- Palmitic acid ethyl ester (or other suitable ester)

- Ruthenium complex (e.g., as a catalyst)
- Potassium t-butoxide
- Tetrahydrofuran (THF)
- Hydrogen gas
- Parr autoclave or similar high-pressure reactor
- Solvents for purification (e.g., aqueous ethanol, cyclohexane)

General Synthesis Procedure (Catalytic Hydrogenation):

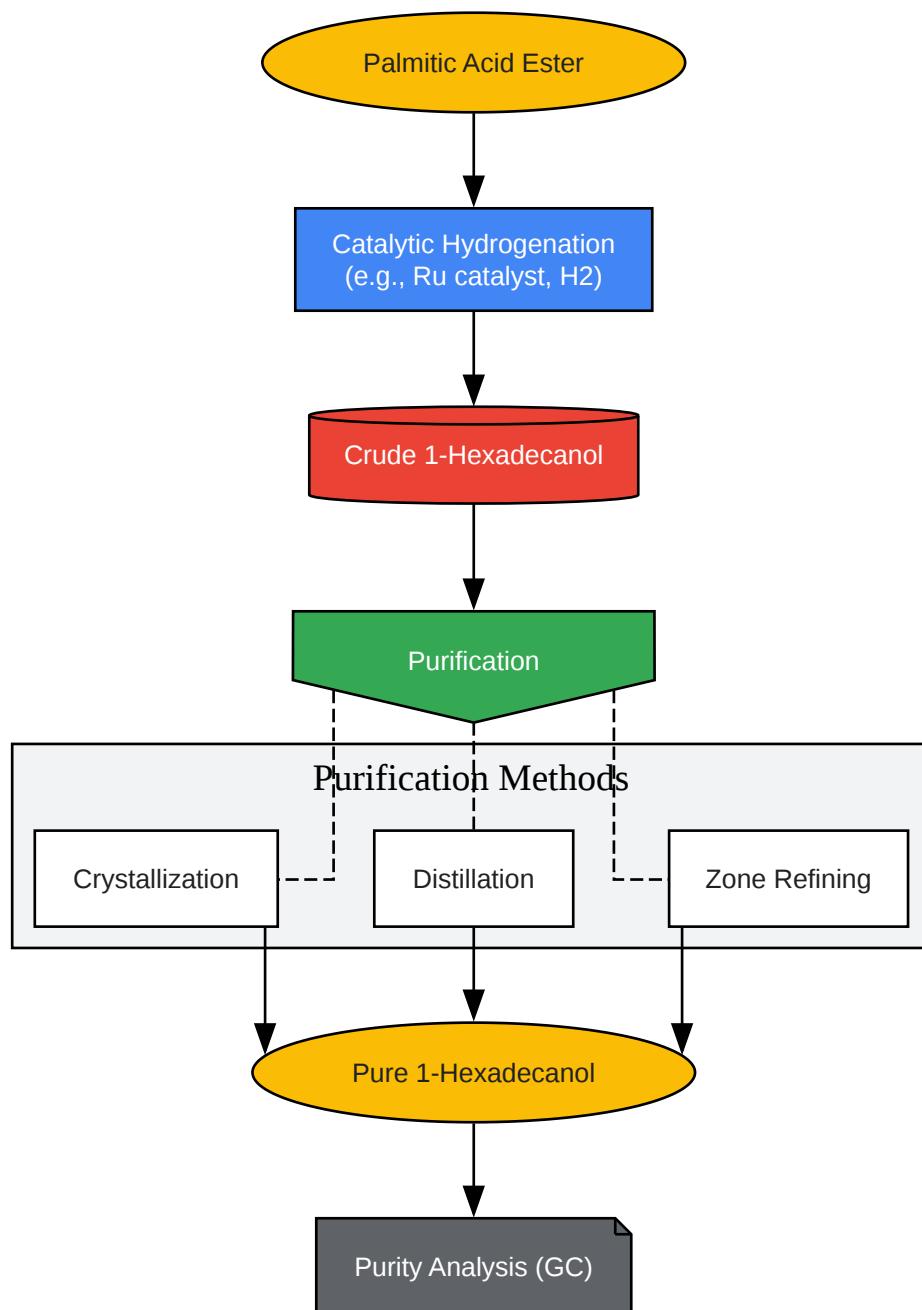
- In a glove box under a nitrogen atmosphere, add the ruthenium catalyst and potassium t-butoxide to a Parr autoclave.
- Add THF to the autoclave.
- Add the palmitic acid ester to the reaction vessel.
- Seal the autoclave and remove it from the glove box.
- Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
- Heat the reaction mixture to a specific temperature (e.g., 120°C) and stir for a set duration (e.g., 10 hours).
- After the reaction is complete, cool the reactor to room temperature and carefully vent the remaining hydrogen gas in a fume hood.
- The product can then be purified.

Purification Methods:

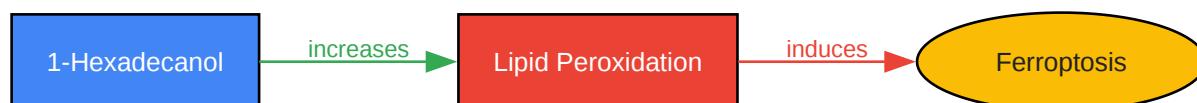
- Crystallization: The crude 1-Hexadecanol can be purified by crystallization from aqueous ethanol or cyclohexane.
- Distillation: Further purification can be achieved through distillation under reduced pressure.

- Zone Refining: For very high purity, zone refining can be employed.

The purity of the final product can be verified using techniques such as gas chromatography.


Visualizations

The following diagrams illustrate key workflows and concepts related to the research applications of 1-Hexadecanol.



[Click to download full resolution via product page](#)

Preparation workflow for 1-Hexadecanol solutions.

[Click to download full resolution via product page](#)

Workflow for the synthesis and purification of 1-Hexadecanol.

[Click to download full resolution via product page](#)

Simplified role of 1-Hexadecanol in ferroptosis.

Safety and Handling

1-Hexadecanol is generally considered safe for use in food and cosmetic applications and is a mild skin or eye irritant.^[1] However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting. It is incompatible with strong oxidizing agents. When handling the powder, a dust mask, eye shields, and gloves are recommended. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.

Conclusion

1-Hexadecanol is a fatty alcohol with well-characterized physicochemical properties that make it a valuable tool in various research and development settings. From its role as a building block in chemical synthesis to its application in drug delivery and cell biology research, its versatility is evident. This guide provides a foundational understanding of 1-Hexadecanol, offering researchers the necessary data and protocols to effectively incorporate this compound into their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-HEXADECANOL - Ataman Kimya [atamanchemical.com]
- 2. 1-Hexadecanol – Wikipedia [de.wikipedia.org]
- 3. nbino.com [nbino.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-Hexadecanol for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1657983#physicochemical-properties-of-6-hexadecanol-for-research-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com